Bicyclo[3.3.1]nonane-2,6-dione
Overview
Description
Bicyclo[3.3.1]nonane-2,6-dione is a bicyclic compound with a unique structure that has garnered significant interest in the field of organic chemistry. This compound is characterized by its rigid, three-dimensional framework, which makes it a valuable building block in the synthesis of various complex molecules. Its structure consists of two fused cyclohexane rings with ketone functional groups at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.1]nonane-2,6-dione can be synthesized through several methods. One common approach involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone . This reaction typically requires acidic or basic conditions to facilitate the formation of the bicyclic structure.
Another method involves the use of Baker’s yeast for the kinetic resolution of racemic mixtures, which allows for the production of optically pure this compound . This biocatalytic process can be further optimized using genetically engineered yeast to improve yield and enantiomeric purity.
Industrial Production Methods
For large-scale production, the improved methodology involving Baker’s yeast is often employed due to its efficiency and scalability . This method not only provides high yields but also ensures the production of enantiomerically pure compounds, which are essential for various applications in pharmaceuticals and fine chemicals.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.1]nonane-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically yields bicyclo[3.3.1]nonane-2,6-diol.
Substitution: Substitution reactions result in various functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
Bicyclo[3.3.1]nonane-2,6-dione has a wide range of applications in scientific research:
Biology: The compound’s rigid structure makes it useful in the design of biologically active molecules and enzyme inhibitors.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Industry: this compound is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which bicyclo[3.3.1]nonane-2,6-dione exerts its effects depends on its specific application. In chemical reactions, its rigid structure and functional groups facilitate various transformations. In biological systems, the compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane-2,6-dione can be compared with other similar bicyclic compounds, such as:
Bicyclo[3.3.1]nonane-2,6-diol: This compound is a reduced form of this compound and has different reactivity and applications.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur and oxygen atoms in its structure, leading to different chemical properties and reactivity.
9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: The presence of selenium and sulfur atoms in this compound also results in unique chemical behavior.
This compound stands out due to its rigid structure and the presence of ketone functional groups, which make it a versatile building block in organic synthesis.
Properties
IUPAC Name |
(1R,5R)-bicyclo[3.3.1]nonane-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-7H,1-5H2/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNPVTXLBMSEPN-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CCC(=O)C1C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]2CCC(=O)[C@H]1C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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